Methyl (2E)-4-Oxo-4-(thiophen-2-yl)but-2-enoate
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Overview
Description
Methyl (2E)-4-Oxo-4-(thiophen-2-yl)but-2-enoate is an organic compound that belongs to the class of thiophene derivatives Thiophene is a sulfur-containing heterocycle that is widely recognized for its diverse pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2E)-4-Oxo-4-(thiophen-2-yl)but-2-enoate typically involves the reaction of thiophene derivatives with appropriate reagents under controlled conditions. One common method involves the use of enaminones, which are versatile precursors for the preparation of various organic compounds. The reaction conditions often include heating in the presence of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-4-Oxo-4-(thiophen-2-yl)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different substituents on the thiophene ring.
Scientific Research Applications
Methyl (2E)-4-Oxo-4-(thiophen-2-yl)but-2-enoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl (2E)-4-Oxo-4-(thiophen-2-yl)but-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Methyl (2E)-4-Oxo-4-(thiophen-2-yl)but-2-enoate include other thiophene derivatives, such as:
- Ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate
- (E)-4-((2-methoxyphenyl)amino)-4-oxobut-2-enoic acid
Uniqueness
This compound is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H8O3S |
---|---|
Molecular Weight |
196.22 g/mol |
IUPAC Name |
methyl (E)-4-oxo-4-thiophen-2-ylbut-2-enoate |
InChI |
InChI=1S/C9H8O3S/c1-12-9(11)5-4-7(10)8-3-2-6-13-8/h2-6H,1H3/b5-4+ |
InChI Key |
FDUROCASNUFHSA-SNAWJCMRSA-N |
Isomeric SMILES |
COC(=O)/C=C/C(=O)C1=CC=CS1 |
Canonical SMILES |
COC(=O)C=CC(=O)C1=CC=CS1 |
Origin of Product |
United States |
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